molecular formula C11H15BO2Si B1393582 (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid CAS No. 630127-51-4

(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid

Cat. No.: B1393582
CAS No.: 630127-51-4
M. Wt: 218.13 g/mol
InChI Key: MZUXXSJYZORMJL-UHFFFAOYSA-N
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Description

(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H17BO2Si. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trimethylsilyl-ethynyl group. It is a valuable reagent in organic synthesis, particularly in the field of cross-coupling reactions.

Biochemical Analysis

Biochemical Properties

(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. It is known to interact with enzymes and proteins that are involved in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. The compound’s boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the synthesis of complex organic molecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are still under investigation. It is known to influence cell signaling pathways and gene expression by interacting with specific proteins and enzymes. For example, the compound may inhibit or activate certain kinases, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form complexes with enzymes, leading to inhibition or activation of their catalytic activity. Additionally, the trimethylsilyl group may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. The compound is generally stable under standard storage conditions, but its activity may decrease over time due to hydrolysis or oxidation. Long-term studies have shown that the compound can maintain its activity for extended periods when stored properly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it may cause toxic or adverse effects, such as oxidative stress or enzyme inhibition. Threshold effects have been observed, indicating that careful dosage optimization is necessary for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of organic molecules. The compound interacts with enzymes such as oxidoreductases and transferases, which play a role in its metabolism. These interactions can affect metabolic flux and alter the levels of specific metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s trimethylsilyl group may facilitate its uptake by cells and enhance its accumulation in specific tissues. Additionally, the boronic acid group can bind to cellular components, influencing its localization and distribution .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular function. These localization patterns are essential for understanding the compound’s activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid typically involves the Sonogashira coupling reaction. This reaction is carried out between 4-bromobenzaldehyde and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction proceeds smoothly in an anhydrous solvent such as triethylamine, yielding the desired product after purification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are typically added in a controlled manner, and the reaction is monitored using analytical techniques such as gas chromatography and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Base: Often used in substitution reactions to deprotonate the boronic acid group.

Major Products

    Biaryls: Formed in Suzuki-Miyaura coupling reactions.

    Phenols: Formed in oxidation reactions.

    Functionalized Phenylboronic Acids: Formed in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid is unique due to the presence of both the trimethylsilyl and ethynyl groups, which provide steric hindrance and electronic effects that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for synthesizing complex molecules with specific properties.

Properties

IUPAC Name

[4-(2-trimethylsilylethynyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUXXSJYZORMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C#C[Si](C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675350
Record name {4-[(Trimethylsilyl)ethynyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630127-51-4
Record name {4-[(Trimethylsilyl)ethynyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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